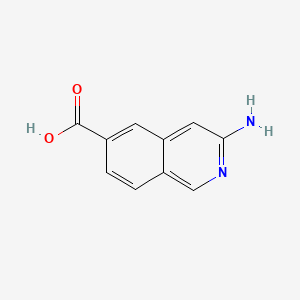

3-Aminoisoquinoline-6-carboxylic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminoisoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-4-8-3-6(10(13)14)1-2-7(8)5-12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLMVHHJMPJLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737378 | |

| Record name | 3-Aminoisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1337880-79-1 | |

| Record name | 3-Aminoisoquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminoisoquinoline 6 Carboxylic Acid and Its Analogues

Established Synthetic Pathways and Precursor Chemistry

Traditional synthetic approaches toward 3-aminoisoquinoline-6-carboxylic acid often rely on multi-step sequences starting from readily available isoquinoline (B145761) derivatives. These methods typically involve the strategic introduction of the amino and carboxylic acid functionalities onto the isoquinoline core through classical organic reactions.

Multi-Step Approaches from Isoquinoline Derivatives

The construction of the this compound molecule generally necessitates a sequential functionalization strategy. A common approach begins with the nitration of an appropriate isoquinoline precursor to introduce a nitro group, which can later be reduced to the desired amine. For instance, the synthesis of related amino-substituted tetrahydroisoquinoline-carboxylic acids often involves the nitration of the tetrahydroisoquinoline ring system as a key step. google.com

A plausible and established route to the target compound would involve starting with an isoquinoline molecule and introducing the carboxylic acid group at the 6-position, followed by nitration at the 3-position, and concluding with the reduction of the nitro group. The synthesis of a related compound, 6-aminoisoquinoline (B57696), has been achieved through a multi-step process starting from isoquinoline, which is converted to 6-nitroisoquinoline-1,3(2H,4H)-dione. This intermediate is then treated with phenylphosphonic dichloride to yield 1,3-dichloro-6-nitroisoquinoline (B11870432). google.com The chlorine atoms can then be removed, and the nitro group reduced to afford 6-aminoisoquinoline. google.com A similar strategy could be adapted, incorporating a carboxylation step, to yield the target molecule.

For example, a synthetic pathway for a similar compound, 3-aminoquinoline-5-carboxylic acid methyl ester, starts with 3-aminoquinoline, which undergoes bromination to yield 3-amino-5-bromoquinoline. This is followed by a carbonyl insertion reaction to introduce the methyl carboxylate group. google.com This highlights a strategy of starting with an aminated ring and subsequently adding the carboxyl functionality.

Catalytic Hydrogenation in Nitro-Amino Conversion

A crucial and widely employed step in the synthesis of this compound and its analogues is the reduction of a nitro group to an amino group. Catalytic hydrogenation is a highly efficient and clean method for this transformation. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas. google.comlibretexts.org

In a relevant example, the conversion of 1,3-dichloro-6-nitroisoquinoline to 6-aminoisoquinoline is accomplished through hydrogenation in the presence of palladium on carbon (Pd/C). google.com This reaction not only reduces the nitro group to an amine but also achieves the hydrogenolysis of the carbon-chlorine bonds. google.com The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran, under hydrogen pressure. google.com

The catalytic hydrogenation of carboxylic acids themselves to alcohols is also a well-established, though challenging, reaction that often requires harsh conditions. rsc.orgrsc.orgyoutube.comgoogle.com However, for the nitro-to-amino conversion on an aromatic ring bearing a carboxylic acid, the nitro group is generally much more susceptible to reduction under milder conditions, allowing for selective transformation while preserving the carboxylic acid moiety.

Advanced and Stereoselective Synthesis of 3-Aminoisoquinoline Derivatives

In recent years, significant efforts have been directed towards the development of more efficient, sustainable, and selective synthetic methods. These advanced strategies, including microwave-assisted synthesis, metal-free reactions, and enantioselective approaches, offer significant advantages over traditional methods for preparing 3-aminoisoquinoline derivatives.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This technology has been successfully applied to the synthesis of various quinoline (B57606) and isoquinoline derivatives. nih.govmdpi.commdpi.com

For instance, the synthesis of quinoline-3-carboxylic acid derivatives has been achieved using microwave irradiation, providing an efficient route to these compounds under easy reaction conditions. nih.gov Microwave heating has also been employed in the synthesis of quinazolinones from anthranilic acids, demonstrating its utility in constructing related heterocyclic systems. The direct synthesis of amides from carboxylic acids and amines can also be efficiently catalyzed by ceric ammonium (B1175870) nitrate (B79036) under microwave irradiation in solvent-free conditions, a technique that could be relevant for derivatizing the carboxylic acid group of the target molecule. mdpi.com These examples underscore the potential of microwave technology to streamline the synthesis of this compound and its analogues.

| Reaction Type | Catalyst/Conditions | Advantage | Reference |

| Quinoline-3-carboxylic acid synthesis | Microwave irradiation, aqueous micellar microreactors | Easy reaction conditions, potent activity of products | nih.gov |

| Direct amide synthesis | Ceric ammonium nitrate, microwave, solvent-free | Fast, effective, environmentally friendly | mdpi.com |

| Quinazolinone synthesis | Microwave irradiation | Shorter reaction times, higher yields |

Metal-Free Cycloaddition and Annulation Strategies

The development of metal-free synthetic methods is a significant goal in modern organic chemistry, aiming to reduce cost, toxicity, and environmental impact associated with metal catalysts. nih.gov Several metal-free cycloaddition and annulation strategies have been reported for the synthesis of isoquinoline and quinoline frameworks.

A notable example is the metal-free, one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles, which provides an efficient route to various 3-aminoisoquinolines. nih.gov This method avoids the use of metal catalysts and allows for the construction of the 3-aminoisoquinoline core from readily available starting materials. nih.gov Other metal-free annulation protocols have been developed for the synthesis of isoquinolones, often utilizing hypervalent iodine reagents. mdpi.comresearchgate.net Furthermore, transition metal-free protocols for the synthesis of 3-acylquinolines have been developed through aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.com These strategies represent a significant advancement in the environmentally benign synthesis of this class of compounds.

| Strategy | Key Transformation | Reactants | Reference |

| Intramolecular Transannulation | One-pot synthesis of 3-aminoisoquinolines | 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles | nih.gov |

| Oxidative Annulation | Synthesis of isoquinolones | Benzamide derivatives and alkynes | mdpi.comresearchgate.net |

| Aza-Michael/Annulation | Synthesis of 3-acylquinolines | Enaminones and anthranils | mdpi.com |

Enantioselective Approaches for Related Carboxylic Acid Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. Enantioselective synthesis of tetrahydroisoquinoline carboxylic acids, which are reduced analogues of the target compound, has been an area of active research.

Several methods have been developed for the enantioselective synthesis of 1-substituted tetrahydroisoquinoline-1-carboxylic acids. cdnsciencepub.comcdnsciencepub.comingentaconnect.com One approach involves the use of a chiral auxiliary to direct the stereochemical outcome of the reaction. cdnsciencepub.com For example, a 3,4-dihydroisoquinolinium salt has been converted stereoselectively into (+)- and (-)-tetrahydro-6,7-dimethoxy-1-methylisoquinoline-1-carboxylic acids. cdnsciencepub.com Another strategy employs the Petasis reaction coupled with a Pomeranz–Fritsch–Bobbitt cyclization to achieve the diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov More recently, chemo-enzymatic cascade reactions using D-amino acid oxidase have been developed for the deracemization of racemic tetrahydroisoquinoline-1-carboxylic and -3-carboxylic acids, yielding the (S)-enantiomers with high enantiomeric excess. aiche.org These advanced stereoselective methods provide a powerful toolkit for the synthesis of chiral analogues of this compound.

| Method | Target Compound Type | Key Feature | Reference(s) |

| Chiral Auxiliary | 1-Alkyl-tetrahydroisoquinoline-1-carboxylic acids | Stereoselective conversion of a dihydroisoquinolinium salt | cdnsciencepub.comcdnsciencepub.com |

| Petasis Reaction / Pomeranz–Fritsch–Bobbitt Cyclization | (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Diastereoselective synthesis via a morpholinone derivative | nih.gov |

| Chemo-enzymatic Deracemization | (S)-Tetrahydroisoquinoline-1- and -3-carboxylic acids | D-amino acid oxidase mediated kinetic resolution | aiche.org |

| Ugi Reaction | 2-Acyl-N-substituted-1,2,3,4-tetrahydroisoquinoline-1-carboxamides | Three-component reaction, though with poor diastereoselectivity | ingentaconnect.com |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion and derivatization are pivotal in modifying the structure of this compound to explore its chemical space and develop analogues. These strategies involve altering the existing functional groups—the amino and carboxylic acid moieties—and modifying the isoquinoline core itself through various reactions.

The reactivity of the isoquinoline nucleus is complex, with the outcome of reactions being heavily influenced by the nature and position of substituents already present on the ring system. shahucollegelatur.org.in The 3-amino and 6-carboxylic acid groups on the target molecule exert competing electronic effects that direct the course of further chemical transformations.

Oxidation: The oxidation of the isoquinoline core can lead to the cleavage of either the benzene (B151609) or the pyridine (B92270) ring, depending on the reaction conditions and the electronic nature of the substituents. For instance, the oxidation of 5-aminoisoquinoline (B16527) with potassium permanganate (B83412) (KMnO4) results in the degradation of the substituted benzene ring. shahucollegelatur.org.in Conversely, the presence of a deactivating group, such as a nitro group in 5-nitroisoquinoline, directs the oxidation to the pyridine ring. shahucollegelatur.org.in In the case of this compound, the activating amino group and the deactivating carboxylic acid group present a more complex scenario, where reaction conditions would need to be carefully controlled to achieve selective oxidation.

Reduction: Reduction reactions on the isoquinoline core are common, particularly for the synthesis of precursors and analogues. Catalytic hydrogenation is a frequently employed method. For example, in the synthesis of the related compound 6-aminoisoquinoline, the conversion of 1,3-dichloro-6-nitroisoquinoline involves the hydrogenation of the nitro group to an amine and the simultaneous hydrogenolysis (removal) of the chlorine atoms. google.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst. google.com Such a method could be applied to analogues of this compound bearing reducible groups like nitro functions or halogen substituents.

Interactive Table: Summary of Reactions on the Isoquinoline Core

| Reaction Type | Reagent/Condition | Substrate Example | Product/Outcome | Citation |

| Oxidation | KMnO4 | 5-Amino-isoquinoline | Affects the benzene ring | shahucollegelatur.org.in |

| Oxidation | KMnO4 | 5-Nitro-isoquinoline | Affects the pyridine ring | shahucollegelatur.org.in |

| Reduction (Hydrogenation) | H₂, Pd/C | 1,3-dichloro-6-nitroisoquinoline | Reduction of nitro group and removal of chloro groups | google.com |

Substitution: Electrophilic substitution on the isoquinoline ring is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom, but it is more reactive than pyridine. shahucollegelatur.org.in Nucleophilic substitution reactions, however, occur more readily on the isoquinoline system. slideshare.net The presence of the amino group at the 3-position and the carboxylic acid at the 6-position will influence the regioselectivity of any further substitution reactions.

The carboxylic acid functional group at the 6-position is a prime site for derivatization to form amides and esters. msu.edupressbooks.pub These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties. mdpi.com

Amide Formation: The conversion of the carboxylic acid to an amide is one of the most common reactions in medicinal chemistry. mdpi.com A direct reaction between the carboxylic acid and an amine is often inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. A common strategy involves converting the carboxylic acid into a more reactive acyl chloride. mdpi.com This is often achieved using reagents like oxalyl chloride or thionyl chloride. mdpi.com The resulting acyl chloride can then react readily with a primary or secondary amine to form the corresponding amide derivative. libretexts.org

Another widely used approach is the use of coupling agents. These reagents facilitate the reaction between the carboxylic acid and the amine under milder conditions, minimizing side reactions and preserving stereochemistry where applicable.

Ester Formation: Esterification of the 6-carboxylic acid group can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. However, due to the potential for side reactions on the isoquinoline core under harsh acidic conditions, other methods are often preferred.

Interactive Table: Derivatization of the 6-Carboxylic Acid Group

| Derivative Type | Reagent 1 | Reagent 2 | General Product | Citation |

| Amide | Oxalyl Chloride | Primary/Secondary Amine (R-NH₂) | 3-Amino-isoquinoline-6-carboxamide | mdpi.comlibretexts.org |

| Amide | Coupling Agent (e.g., HATU) | Primary/Secondary Amine (R-NH₂) | 3-Amino-isoquinoline-6-carboxamide | mdpi.com |

| Ester | Alcohol (R-OH) | Acid Catalyst (e.g., H₂SO₄) | 3-Amino-isoquinoline-6-carboxylate ester | libretexts.org |

| Ester | Oxalyl Chloride | Alcohol (R-OH) | 3-Amino-isoquinoline-6-carboxylate ester | libretexts.org |

Structural Elucidation and Spectroscopic Characterization in Chemical Research

Applications of Advanced Spectroscopic Techniques for Structural Confirmation

The structural confirmation of a novel or synthesized compound like 3-Aminoisoquinoline-6-carboxylic acid relies on the synergistic use of various spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together they provide a detailed and robust characterization. While specific experimental data for this compound is not widely available in public literature, its structure allows for the prediction of characteristic spectroscopic signatures based on the well-established principles of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would be critical in confirming the structure of this compound.

In a ¹H NMR spectrum, the protons on the isoquinoline (B145761) ring system would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns would be diagnostic of the substitution pattern. The proton of the carboxylic acid group is expected to be significantly deshielded, appearing as a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding and the electronegativity of the adjacent oxygen atoms. sigmaaldrich.com The protons of the amino group would also give rise to a characteristic signal, the chemical shift of which can be influenced by the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be found in the range of 160-180 ppm. sigmaaldrich.com The sp²-hybridized carbons of the isoquinoline ring would generate a series of signals in the aromatic region of the spectrum, typically between 110 and 160 ppm. The specific chemical shifts would provide information about the electronic environment of each carbon atom.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Carboxylic Acid Proton (-COOH) | > 10 | Broad Singlet | Highly deshielded due to electronegativity of oxygens and hydrogen bonding. |

| Aromatic Protons (Isoquinoline Ring) | 7.0 - 9.0 | Doublets, Triplets, Singlets | Specific shifts and coupling constants depend on the substitution pattern. |

| Amino Protons (-NH₂) | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

| Carbonyl Carbon (-C OOH) | 160 - 180 | Singlet | Characteristic chemical shift for a carboxylic acid. |

| Aromatic Carbons (Isoquinoline Ring) | 110 - 160 | Singlets, Doublets | Chemical shifts provide insight into the electronic structure of the ring. |

Note: This table represents predicted values based on general spectroscopic principles and data for similar functional groups. Actual experimental values may vary.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₁₀H₈N₂O₂. The calculated molecular weight of this compound is approximately 188.186 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) and the loss of the entire carboxyl group (•COOH, mass 45). sigmaaldrich.com The fragmentation of the isoquinoline ring would also produce a characteristic pattern of fragment ions. The study of substituted isoquinolines has shown that unusual gas-phase reactions can occur during mass spectrometric analysis, which can provide further structural clues. nih.govacs.orgnih.gov

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Identity |

|---|---|---|

| [M]+• | ~188 | Molecular Ion |

| [M-OH]+ | ~171 | Loss of hydroxyl radical |

| [M-COOH]+ | ~143 | Loss of carboxyl group |

Note: This table represents predicted fragmentation patterns. The relative intensities of these fragments would depend on the ionization technique and energy.

Infrared (IR) spectroscopy is an excellent method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, amino group, and the aromatic isoquinoline core.

The carboxylic acid functional group gives rise to a very broad O-H stretching vibration, typically appearing in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching bands. nih.gov Additionally, a strong and sharp carbonyl (C=O) stretching absorption would be expected between 1760 and 1690 cm⁻¹. nih.gov The primary amino group (-NH₂) typically shows two N-H stretching bands in the region of 3500-3300 cm⁻¹. chemicalbook.com The aromatic isoquinoline ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C in-ring stretching absorptions in the 1600-1450 cm⁻¹ region. nih.gov

Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Amino | N-H Stretch | 3500 - 3300 | Medium (two bands) |

| Aromatic | C-H Stretch | > 3000 | Medium to Weak |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |

Note: This table presents typical IR absorption ranges for the indicated functional groups. The exact positions and intensities can be influenced by the molecular environment and intermolecular interactions.

Crystallographic Analysis for Three-Dimensional Structural Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state.

Furthermore, crystallographic data would illuminate the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. The presence of both a hydrogen bond donor (amino and carboxylic acid groups) and acceptors (carboxylic acid carbonyl and nitrogen atoms of the isoquinoline ring) suggests that a complex network of hydrogen bonds would likely be a dominant feature of the crystal structure. Studies on related isoquinoline derivatives have demonstrated the utility of X-ray crystallography in confirming molecular structures and understanding intermolecular forces. researchgate.netmdpi.comresearchgate.net

To date, there is no publicly available crystallographic data for this compound. Such a study would be a valuable contribution to the chemical literature, providing a definitive structural benchmark for this interesting heterocyclic compound.

Computational Chemistry and Theoretical Studies of 3 Aminoisoquinoline 6 Carboxylic Acid

Quantum Chemical Calculations on Electronic Structure and Tautomerism

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure of organic molecules. nih.gov

Tautomerism is a key aspect to consider for this molecule. The amino group can exist in its amine form (-NH₂) or, less commonly, in an imine form through prototropic shifts. Similarly, the isoquinoline (B145761) ring nitrogen can be protonated. Quantum chemical calculations can predict the relative stability of these different tautomers by calculating their ground-state energies. The relative energies determine the equilibrium population of each tautomer under different conditions.

Studies on similar heterocyclic systems often show that the amino tautomer is significantly more stable than the imino form in the gas phase and in various solvents. researchgate.net The stability can be quantified by calculating the Gibbs free energy difference (ΔG) between the tautomeric forms.

Table 1: Calculated Relative Energies of 3-Aminoisoquinoline-6-carboxylic Acid Tautomers This table presents hypothetical data for illustrative purposes.

| Tautomer | Method/Basis Set | Solvent Model | Relative Energy (kcal/mol) |

| Amine Form | B3LYP/6-311++G(d,p) | Gas Phase | 0.00 |

| Imine Form (endo) | B3LYP/6-311++G(d,p) | Gas Phase | +15.2 |

| Imine Form (exo) | B3LYP/6-311++G(d,p) | Gas Phase | +18.5 |

| Amine Form | B3LYP/6-311++G(d,p) | PCM (Water) | 0.00 |

| Imine Form (endo) | B3LYP/6-311++G(d,p) | PCM (Water) | +12.8 |

| Imine Form (exo) | B3LYP/6-311++G(d,p) | PCM (Water) | +16.1 |

Data is hypothetical and for illustrative purposes only.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity and physical properties of a molecule are not only dependent on its constitution but also on its three-dimensional shape or conformation. slideshare.net For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the isoquinoline ring.

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are used to explore the conformational landscape of flexible molecules. nih.govnih.gov A potential energy surface scan can be performed by systematically rotating the dihedral angle of the carboxylic acid group and calculating the energy at each step. This helps to identify low-energy, stable conformations.

Molecular dynamics simulations can provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. nih.gov These simulations can reveal the preferred orientation of the carboxylic acid group relative to the isoquinoline ring and whether intramolecular hydrogen bonds, for instance between the carboxylic acid proton and the isoquinoline nitrogen, play a role in stabilizing certain conformations.

Table 2: Conformational Analysis of the Carboxylic Acid Group Torsion Angle This table presents hypothetical data for illustrative purposes.

| Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 0° (Planar, syn) | 0.5 | 25 |

| 30° | 0.0 | 40 |

| 60° | 1.0 | 15 |

| 90° | 3.0 | 5 |

| 180° (Planar, anti) | 2.5 | 15 |

Data is hypothetical and for illustrative purposes. Represents a simplified potential energy surface.

Prediction of Reactivity and Mechanistic Pathways

Computational methods are invaluable for predicting the chemical reactivity of a molecule and for elucidating potential reaction mechanisms. nih.gov By analyzing the calculated electronic structure, one can predict the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is often used for this purpose. The Highest Occupied Molecular Orbital (HOMO) indicates regions susceptible to electrophilic attack, while the Lowest Unoccupied Molecular Orbital (LUMO) points to sites prone to nucleophilic attack. Additionally, molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the amino group is expected to be a primary site for electrophilic attack, while the carboxylic acid carbon could be a site for nucleophilic attack. The aromatic ring itself can undergo electrophilic substitution, and computational models can predict the regioselectivity of such reactions by calculating the energies of the intermediate carbocations (Wheland intermediates). nih.gov These calculations can guide synthetic chemists in designing reaction pathways. researchgate.net

Table 3: Predicted Reactivity Descriptors for this compound This table presents hypothetical data for illustrative purposes.

| Descriptor | Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates susceptibility to oxidation/electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to reduction/nucleophilic attack. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability. |

| Fukui Function (f-) on N (amino) | 0.25 | High value suggests this is a likely site for electrophilic attack. |

| Fukui Function (f+) on C (carboxyl) | 0.18 | High value suggests this is a likely site for nucleophilic attack. |

Data is hypothetical and for illustrative purposes. Calculated at a representative DFT level.

Research Applications of 3 Aminoisoquinoline 6 Carboxylic Acid As a Chemical Entity

As a Versatile Building Block in Complex Molecule Synthesis

The structural attributes of 3-Aminoisoquinoline-6-carboxylic acid make it a valuable precursor in the synthesis of more complex molecular architectures. bldpharm.com The presence of two distinct functional groups—an amine and a carboxylic acid—at specific positions on the isoquinoline (B145761) ring system provides chemists with strategic handles for elaboration, enabling the construction of intricate molecules that would be challenging to assemble otherwise.

The isoquinoline core is a privileged scaffold in organic synthesis, and derivatives like this compound are instrumental in the construction of a variety of heterocyclic systems. nih.govrsc.org Synthetic chemists utilize such building blocks in multi-step reaction sequences to generate novel polycyclic and substituted heterocyclic frameworks. The amino group can be readily acylated, alkylated, or used in cyclization reactions to form fused ring systems, such as benzimidazo[2,1-a]isoquinolines or indolo[2,1-a]isoquinolines. nih.gov Simultaneously, the carboxylic acid group can be converted into esters, amides, or other functional groups, or it can participate in decarboxylation strategies to introduce different substituents. nih.gov This dual functionality allows for the systematic and controlled diversification of the isoquinoline skeleton, leading to libraries of compounds with unique three-dimensional shapes and properties essential for various chemical and biological applications.

The field of materials science and catalysis identifies compounds like this compound as potential components for creating advanced materials, including catalysts and ligands. bldpharm.com The nitrogen atom within the isoquinoline ring and the exocyclic amino group can act as coordination sites for metal ions, making the molecule a candidate for ligand design in transition metal catalysis. For instance, bimetallic relay catalytic strategies have been employed to construct substituted isoquinoline derivatives, highlighting the core's compatibility with metal-catalyzed cross-coupling reactions. nih.gov The carboxylic acid function can also serve as an anchoring group, allowing the molecule to be immobilized on a solid support to create heterogeneous catalysts. The rigid structure of the isoquinoline backbone is advantageous in ligand design, as it can impart specific stereochemical control in asymmetric catalysis, leading to the synthesis of enantiopure compounds. nih.gov

Role in Medicinal Chemistry Research Scaffolds and Target Interaction Mechanisms

In medicinal chemistry, the isoquinoline and the structurally similar quinolone carboxylic acid motifs are considered privileged structures for developing new therapeutic agents. nih.govnih.gov They are present in numerous bioactive molecules and serve as an attractive starting point for the design of compound libraries aimed at various biological targets. nih.gov

The quinoline (B57606) and isoquinoline carboxylic acid scaffold has been successfully employed in the design of enzyme inhibitors. Research has demonstrated that derivatives of 3-quinoline carboxylic acid can act as inhibitors of protein kinase CK2, a significant target in cancer therapy. nih.gov In these designs, the carboxylic acid group often plays a crucial role in binding to the active site of the enzyme. The planar aromatic ring system provides a rigid core for the optimal orientation of substituents that can form specific interactions with the target protein. By modifying the amino and carboxylic acid groups of this compound, medicinal chemists can synthesize focused libraries of compounds to probe the binding pockets of various kinases, aiming to develop potent and selective inhibitors.

Table 1: Application of Related Scaffolds in Enzyme Inhibition

| Scaffold Class | Target Enzyme | Observed Activity |

| 3-Quinoline Carboxylic Acids | Protein Kinase CK2 | Inhibition with IC₅₀ values in the micromolar range. nih.gov |

| 4-Quinolone-3-Carboxylic Acid | HIV-1 Integrase | Reported inhibitory activity. nih.gov |

| 4-Quinolone-3-Carboxylic Acid | DNA Gyrase | Inhibition of supercoiling activity. researchgate.net |

Derivatives of isoquinoline and quinoline carboxylic acids have shown significant potential as antimicrobial agents. researchgate.netnih.gov Studies on the closely related compound, isoquinoline-3-carboxylic acid (IQ3CA), have provided insights into potential mechanisms of action. IQ3CA demonstrated notable antibacterial activity against several plant pathogens. researchgate.net Investigations using scanning electron microscopy revealed that treatment with the compound led to a curved and sunken cell morphology in Acidovorax citrulli, indicating damage to the cell envelope or disruption of cell wall integrity. researchgate.net Furthermore, the compound was found to inhibit biofilm formation, a critical factor in bacterial virulence and resistance. researchgate.net Other research into alkynyl isoquinolines suggests that they can interfere with cell wall and nucleic acid biosynthesis in S. aureus. mdpi.com The 4-quinolone-3-carboxylic acid framework is well-established in antibacterial agents that target DNA gyrase, an essential bacterial enzyme. nih.govresearchgate.net These findings suggest that this compound could serve as a scaffold for developing novel antimicrobial agents whose mechanisms may involve cell membrane disruption, inhibition of key biosynthetic pathways, or interference with biofilm production.

Table 2: Observed Antimicrobial Effects of Related Isoquinoline Derivatives

| Compound/Class | Bacterial Species | Observed Effect |

| Isoquinoline-3-carboxylic acid (IQ3CA) | Acidovorax citrulli | Curved and sunken cell morphology, inhibition of biofilm formation. researchgate.net |

| Alkynyl Isoquinolines | Staphylococcus aureus | Perturbation of cell wall and nucleic acid biosynthesis. mdpi.com |

| 8-Hydroxyquinoline (8-hq) | Staphylococcus aureus | Disruption of metal homeostasis through chelation. mdpi.com |

The isoquinoline scaffold is a key component in the investigation of new antiproliferative agents. nih.gov For example, the antiproliferative activity of certain amino isoquinoline derivatives has been evaluated against multiple myeloma cell lines using the CCK8 assay. nih.gov The broader class of quinolones has also been reported to possess antitumor activities. nih.gov Research in this area focuses on synthesizing derivatives of the core scaffold and testing their ability to inhibit the growth of various cancer cell lines. While the specific apoptotic pathways triggered by this compound itself are a subject for detailed investigation, its value lies in providing a foundational structure from which compounds can be designed to interact with biological targets involved in cell cycle regulation and apoptosis. The goal of such research is to identify new molecules that can selectively induce programmed cell death in cancer cells, potentially leading to the development of new oncological therapies.

Modulation of Cellular Pathways (e.g., NF-κB, osteoclast activity)

While direct studies on this compound are limited, the broader families of isoquinoline and quinoline derivatives have demonstrated significant activity in modulating key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway and osteoclast activity. This suggests that this compound is a valuable starting point for the design of novel modulators of these pathways.

The NF-κB family of transcription factors plays a crucial role in regulating inflammatory responses, and its dysregulation is linked to chronic inflammatory diseases. rsc.org Consequently, the development of NF-κB inhibitors is an important therapeutic strategy. rsc.org Various isoquinoline and quinoline-based compounds have been identified as potent inhibitors of this pathway. For instance, isoquinoline alkaloids have been shown to interfere with multiple pathways, including the NF-κB signaling cascade. nih.gov A novel quinoline inhibitor, designated Q3, was found to inhibit NF-κB-induced gene transcription and moderately interfere with the nuclear translocation of NF-κB. rsc.orgnih.gov This inhibition is thought to occur by potentially modulating the interaction of NF-κB with DNA. nih.gov Furthermore, naphthylisoquinoline (NIQ) alkaloids, such as the dimeric jozimine A2, have demonstrated cytotoxic effects against leukemia cells through the inhibition of NF-κB. nih.gov

The regulation of osteoclast activity is critical for maintaining bone homeostasis. Excessive osteoclast function leads to bone resorption and is implicated in diseases like osteoporosis. Several studies have highlighted the potential of isoquinoline and quinoline derivatives to inhibit osteoclastogenesis, the process of osteoclast formation. For example, certain isoquinoline alkaloids isolated from Sinomenium acutum have been shown to significantly inhibit the differentiation of bone marrow-derived macrophages into osteoclasts. nih.gov The dibenzyl isoquinoline alkaloid berbamine (B205283) has also been found to ameliorate osteoporosis by inhibiting bone resorption and osteoclastogenesis. moldb.com In a similar vein, synthetic indeno[1,2-c]quinoline derivatives have been discovered as inhibitors of osteoclastogenesis induced by the receptor activator of NF-κB ligand (RANKL). nih.govbldpharm.com

The established activity of these related scaffolds underscores the potential of this compound as a core structure for developing new therapeutic agents targeting NF-κB-mediated inflammation and osteoclast-related bone diseases. The presence of both an amino group and a carboxylic acid group on the isoquinoline ring provides handles for synthetic modification to optimize potency and selectivity.

Table 1: Examples of Isoquinoline and Quinoline Derivatives Modulating Cellular Pathways

| Compound Class | Specific Example | Biological Activity | Cellular Pathway | Reference |

|---|---|---|---|---|

| Isoquinoline Alkaloids | Salutaridine, Dauricumine | Inhibition of osteoclast differentiation | Osteoclastogenesis | nih.gov |

| Dimeric Naphthylisoquinoline Alkaloids | Jozimine A2 | Cytotoxicity in leukemia cells | NF-κB Inhibition | nih.gov |

| Dibenzyl Isoquinoline Alkaloids | Berbamine | Inhibition of bone resorption and osteoclastogenesis | Osteoclastogenesis | moldb.com |

| Indeno[1,2-c]quinoline Derivatives | 6,9-dimethoxy-11H-indeno[1,2-c]quinolin-11-one | Inhibition of osteoclast formation | Osteoclastogenesis | bldpharm.com |

| Synthetic Quinoline Derivatives | Q3 | Inhibition of NF-κB-induced transcription | NF-κB Pathway | rsc.orgnih.gov |

Applications in Chemical Biology Probes and Tools

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its biological function. nih.gov High-quality chemical probes are characterized by their potency, selectivity, and a well-defined mechanism of action. acs.org The structural features of this compound make it an attractive scaffold for the development of such tools.

The dual functionality of an amino group and a carboxylic acid on the isoquinoline core allows for the straightforward attachment of various reporter groups, such as fluorophores or affinity tags, and linker moieties. For example, fluorescence-labeled analogs of bioactive molecules can be synthesized to visualize their localization within cells and interaction with target proteins. researchgate.net The carboxylic acid group can be converted to an amide, ester, or other functional groups to attach linkers, while the amino group provides a nucleophilic handle for further derivatization.

The development of chemical probes often involves creating both an active molecule and an inactive analog to serve as a negative control, helping to ensure that any observed biological effects are due to the specific on-target interaction. nih.gov The versatile chemistry of the this compound scaffold would facilitate the synthesis of such control compounds, for instance, by modifying or removing one of the key functional groups responsible for biological activity.

Given the known interactions of the broader isoquinoline and quinoline families with targets like kinases and G-protein coupled receptors, derivatives of this compound could be developed into probes to study these protein families. By systematically modifying the substituents on the isoquinoline ring, it is possible to fine-tune the selectivity and potency of these probes for specific biological targets.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of any compound from a laboratory curiosity to a viable tool in chemical biology or medicine is contingent upon efficient and sustainable synthetic routes. While general methods for the synthesis of quinoline (B57606) and isoquinoline (B145761) derivatives exist, dedicated efforts to develop novel methodologies for 3-aminoisoquinoline-6-carboxylic acid are crucial. nih.gov Future research should focus on improving yield, reducing step count, and employing greener reaction conditions.

Key areas for development include:

Solid-Phase Synthesis: Adapting solid-phase synthesis techniques, which have been successfully used for related structures like amino-tetrahydroisoquinoline-carboxylic acids, could facilitate the rapid generation of a library of derivatives. google.com This approach simplifies purification and allows for high-throughput screening. google.com

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation/functionalization reactions could provide more direct and atom-economical routes to substituted this compound analogs, bypassing the need for pre-functionalized starting materials.

Multi-component Reactions: Designing novel one-pot, multi-component reactions would significantly enhance synthetic efficiency by combining several transformations into a single step, thereby reducing waste and saving time.

A comparative look at existing and potential synthetic strategies is presented below:

| Methodology | Potential Advantages | Key Challenges | Relevant Precedents |

| Classical Multi-step Synthesis | Well-established chemistry | Often lengthy, low overall yield, generates significant waste | Synthesis of various quinoline and pyrimidoquinoline derivatives. nih.gov |

| Solid-Phase Synthesis | High-throughput capability, simplified purification | Requires suitable linkers and solid supports, potential for incomplete reactions | Synthesis of amino-tetrahydroisoquinoline-carboxylic acids. google.com |

| C-H Functionalization | High atom economy, access to novel derivatives | Regioselectivity control, catalyst development | Broad application in heterocyclic chemistry. |

| Flow Chemistry Synthesis | Enhanced safety and scalability, precise reaction control | Requires specialized equipment, optimization of flow parameters | Synthesis of various heterocycles and carboxylic acids. durham.ac.ukuc.pt |

Advanced Structure-Activity Relationship Studies for Deeper Mechanistic Insights

To fully exploit the potential of the this compound scaffold, a systematic and in-depth investigation of its structure-activity relationships (SAR) is imperative. Such studies are fundamental to understanding how specific structural modifications influence biological activity, selectivity, and pharmacokinetic properties. nih.gov By synthesizing and evaluating a diverse library of analogs, researchers can identify the key pharmacophoric elements and gain insights into the molecular interactions with biological targets. nih.gov

Future SAR studies should systematically explore modifications at the three key positions:

The Amino Group (C3): Acylation, alkylation, or incorporation into various heterocyclic systems can probe the importance of this group as a hydrogen bond donor or a nucleophilic center.

The Carboxylic Acid (C6): Esterification, amidation, or replacement with bioisosteres (e.g., tetrazoles) can modulate acidity, polarity, and target-binding interactions. nih.gov

The Isoquinoline Core: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the aromatic ring can fine-tune electronic properties, lipophilicity, and metabolic stability.

A well-designed SAR campaign would provide critical data for optimizing lead compounds and understanding their mechanism of action at a molecular level, similar to studies performed on other quinoline-based inhibitors. nih.govresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Paradigms

The integration of modern synthesis technologies, such as flow chemistry and automated synthesis, offers a transformative approach to the production and evaluation of this compound derivatives. Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, provides numerous advantages over traditional batch processing. uc.pt

Key benefits of adopting flow chemistry include:

Enhanced Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with highly reactive intermediates or exothermic reactions. durham.ac.uk

Improved Scalability: Scaling up production is achieved by simply running the reactor for a longer duration, avoiding the complex challenges of scaling up batch reactions. durham.ac.uk

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and yields. uc.pt

Automation: Flow reactors can be readily integrated with automated purification and analysis systems, enabling the rapid synthesis and screening of compound libraries with minimal manual intervention.

The application of a tube-in-tube gas-permeable membrane reactor for the synthesis of carboxylic acids using CO2 is a prime example of how flow chemistry can handle reactive gases safely and efficiently. durham.ac.uk Implementing such continuous-flow processes could significantly accelerate the discovery and development of novel analogs of this compound. uc.pt

Exploitation as a Privileged Scaffold for New Chemical Probe Design and Functionalization

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. ucl.ac.be The quinoline core, a close relative of isoquinoline, is a well-established privileged structure in medicinal chemistry, forming the basis for numerous approved drugs. nih.gov Given its structural features, the this compound backbone is a strong candidate for development as a novel privileged scaffold.

Future research should focus on:

Scaffold Decoration: Systematically decorating the this compound core with a wide variety of chemical functionalities to create a diverse chemical library. The amino and carboxylic acid groups serve as versatile handles for functionalization. mdpi.com

Chemical Probe Development: Utilizing the scaffold to design and synthesize chemical probes. These probes, which can be tagged with fluorescent dyes or affinity labels, are invaluable tools for identifying and validating new biological targets and elucidating complex cellular pathways.

Fragment-Based Drug Discovery: Employing the core scaffold as a starting point in fragment-based screening campaigns to identify initial hits that can be elaborated into potent and selective modulators of specific protein targets.

The versatility of the this compound structure provides a robust platform for generating new molecular entities with the potential for broad therapeutic applications. ucl.ac.be Its development as a privileged scaffold could significantly impact the field of chemical biology and drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-aminoisoquinoline-6-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multistep protocols involving cyclization of substituted precursors. For example, quinoline derivatives are often synthesized using Friedländer or Skraup reactions, with modifications to introduce the amino and carboxylic acid groups at specific positions. Optimization of catalysts (e.g., Lewis acids), temperature, and solvent polarity (e.g., DMF or ethanol) is critical for improving yield .

- Key Considerations : Monitor intermediates via TLC or HPLC. Purification typically involves recrystallization or column chromatography.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodology :

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. For example, the carboxylic acid proton appears as a broad peak near δ 12-14 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₈N₂O₂; MW 188.18) .

- X-ray Crystallography : Optional for absolute stereochemical confirmation in crystalline derivatives .

Q. What preliminary biological activities have been reported for this compound?

- Findings : While direct data on this compound is limited, structurally related isoquinoline-carboxylic acids exhibit antibacterial, antioxidant, and receptor-modulating activities. For example, decahydroisoquinoline-3-carboxylic acid derivatives act as NMDA/AMPA receptor antagonists .

- Assays : Begin with in vitro antibacterial screening (MIC assays) and antioxidant tests (DPPH radical scavenging) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

- Data Analysis : In decahydroisoquinoline analogs, the (3S,4aR,6R,8aR) configuration maximizes AMPA receptor antagonism (IC₅₀ ~40 nM), while epimerization at C-3 or C-6 reduces potency by >10-fold. Use chiral HPLC or asymmetric synthesis to control stereochemistry .

- Contradictions : Some studies report minor stereochemical effects on non-neurological targets (e.g., antimicrobial activity), suggesting target-specific stereoselectivity .

Q. What strategies resolve contradictions in receptor-binding data between in vitro and in vivo studies?

- Methodology :

- In Vitro : Radioligand displacement assays (e.g., [³H]AMPA binding on rat cortical membranes) to measure affinity.

- In Vivo : Electrophysiological recordings (e.g., hippocampal slices) to assess functional antagonism.

- Discrepancy Resolution : Check for metabolite interference, blood-brain barrier penetration, or off-target effects using pharmacokinetic profiling (LC-MS/MS) and knockout models .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

- Approach :

- Modifications : Introduce substituents at the 1-, 4-, or 8-positions. For example, adding a tetrazole group via a two-carbon spacer enhances AMPA receptor selectivity .

- Testing : Compare IC₅₀ values in receptor-binding assays and cytotoxicity (e.g., MTT assay on HEK293 cells).

Experimental Design & Safety

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers design dose-response studies for this compound in neuropharmacological models?

- Protocol :

- In Vivo : Administer intraperitoneally (1–100 mg/kg) in rodent models of epilepsy or neuropathic pain. Monitor behavior (e.g., seizure latency) and plasma exposure.

- In Vitro : Use primary neurons or transfected cells (e.g., GluA2-expressing HEK293) with patch-clamp electrophysiology to quantify ion channel blockade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.